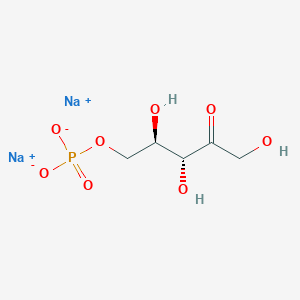
3-(Benzyloxy)-2-chloropyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related organic-inorganic hybrid materials, such as 2-amino-3-benzyloxy pyridinium perchlorate, involves slow evaporation at room temperature using 2-amino-3-benzyloxypyridine as the structure-directing agent. This process results in compounds that crystallize in specific systems, with their structure determined by single-crystal X-ray diffraction. This crystallization process is crucial for the formation of organic and inorganic layers, which are held together by hydrogen bonds and van der Waals interactions, contributing to the compound's stability and properties (Soukrata et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)-2-chloropyridine and related compounds is characterized by specific lattice parameters and space groups, indicative of their crystalline nature. The arrangement of organic and inorganic layers parallel to certain planes, facilitated by hydrogen bonding and van der Waals forces, is critical for the material's structural integrity. Such detailed structural characterization is essential for understanding the material's properties and potential applications (Soukrata et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of 3-(Benzyloxy)-2-chloropyridine derivatives involves interactions with various nucleophiles, leading to the formation of substituted quinazolinones. These reactions are influenced by the structure of the compound, particularly the electronic effects of the benzyloxy and chloropyridine groups, which affect the compound's reactivity towards different reagents. The synthesized compounds are confirmed by spectral data and evaluated for their antibacterial and antifungal activity, highlighting the compound's versatility in chemical synthesis (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties, such as protonic conduction, are investigated using techniques like impedance analysis, revealing the compound's ability to conduct protons within a specific temperature range. This property is significant for applications in electronic devices and sensors, demonstrating the compound's multifunctional capabilities (Soukrata et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-(Benzyloxy)-2-chloropyridine derivatives are characterized by their reactivity towards various chemical reagents, leading to the synthesis of a wide range of compounds with potential applications in pharmaceuticals and agrochemicals. The compound's ability to undergo reactions with aromatic amines, hydroxylamine hydrochloride, and other reagents, resulting in diverse quinazolinones, illustrates its chemical versatility and utility as an intermediate in organic synthesis (Naganagowda & Petsom, 2011).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Chromane Derivatives
- Application Summary: In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
- Methods of Application: The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
- Results: The studies led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .
2. Synthesis of Novel Chalcones Derivatives
- Application Summary: Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry. A novel chalcone derivative was synthesized by coupling with aromatic substituted aldehyde .
3. Benzylic Oxidations and Reductions
- Application Summary: The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 3-(Benzyloxy)-2-chloropyridine, are activated toward free radical attack . This property is utilized in various chemical reactions, including SN1, SN2, and E1 reactions of benzylic halides .
- Methods of Application: The susceptibility of alkyl side-chains to oxidative degradation is exploited in these reactions . The oxidations are normally effected by hot acidic permanganate solutions .
- Results: These reactions are useful in preparing substituted benzoic acids .
4. Synthesis of Benzoic Acid Derivatives
- Application Summary: 3-(Benzyloxy)benzoic acid is a derivative of 3-(Benzyloxy)-2-chloropyridine . It is used in the synthesis of various organic compounds .
- Methods of Application: The specific methods of application depend on the target compound. Typically, the benzyloxy group is used as a protective group during synthesis .
- Results: The use of 3-(Benzyloxy)benzoic acid in synthesis leads to a wide range of organic compounds .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLRUGRNZMPUIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Benzyloxy)-2-chloropyridine | |
CAS RN |
108082-72-0 | |
| Record name | 3-(benzyloxy)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)






